molecular formula C9H13N5 B13071719 1,4-Dimethyl-3-(1-methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine

1,4-Dimethyl-3-(1-methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine

Katalognummer: B13071719
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: XSUOVCWIJVSJPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dimethyl-3-(1-methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine is a heterocyclic compound that features two pyrazole rings Pyrazoles are five-membered rings containing three carbon atoms and two adjacent nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-3-(1-methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine typically involves the formation of the pyrazole rings followed by their functionalization. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The reaction conditions often include refluxing in ethanol or other suitable solvents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dimethyl-3-(1-methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

1,4-Dimethyl-3-(1-methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,4-Dimethyl-3-(1-methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Dimethyl-5-amino-1H-pyrazole: Similar in structure but lacks the second pyrazole ring.

    3,5-Dimethyl-1H-pyrazole: Lacks the amino group and the second pyrazole ring.

    1-Methyl-3,5-dimethyl-1H-pyrazole: Similar but lacks the amino group.

Uniqueness

1,4-Dimethyl-3-(1-methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine is unique due to the presence of two pyrazole rings and the specific substitution pattern. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C9H13N5

Molekulargewicht

191.23 g/mol

IUPAC-Name

2,4-dimethyl-5-(1-methylpyrazol-4-yl)pyrazol-3-amine

InChI

InChI=1S/C9H13N5/c1-6-8(12-14(3)9(6)10)7-4-11-13(2)5-7/h4-5H,10H2,1-3H3

InChI-Schlüssel

XSUOVCWIJVSJPV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N(N=C1C2=CN(N=C2)C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.